Lipophilicity (LogP) Differentiation: 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one vs. 4-(1H-Indol-1-yl)butan-1-ol
The target compound exhibits a predicted LogP of 2.054, reflecting the contribution of the ketone carbonyl and hydroxyl groups to its overall lipophilicity . In contrast, the structurally closest reduced analog—4-(1H-indol-1-yl)butan-1-ol (CAS 680217-50-9), which replaces the ketone with a methylene unit—has a molecular formula of C12H15NO (MW 189.25) and lacks the polar ketone, resulting in a higher predicted LogP (>2.5 based on structural extrapolation) that shifts it further from optimal CNS drug-like property space . The presence of both hydrogen bond acceptor (ketone) and donor (hydroxyl) groups in the target compound, contributing to a calculated PSA of 42.23 Ų , places it within the range associated with favorable oral bioavailability, whereas the reduced analog's lower PSA may compromise aqueous solubility.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.054; PSA = 42.23 Ų (predicted) |
| Comparator Or Baseline | 4-(1H-Indol-1-yl)butan-1-ol (CAS 680217-50-9): PSA not explicitly reported; lower hydrogen bond acceptor count (1 vs. 2) implies higher LogP |
| Quantified Difference | Target compound has at least one additional hydrogen bond acceptor (ketone carbonyl), lowering LogP by an estimated ≥0.4 units relative to the fully reduced alcohol analog. |
| Conditions | Predicted values from chemical database algorithms (Chemsrc, ChemicalBook); experimental LogP determination not identified in primary literature for either compound. |
Why This Matters
For procurement decisions in medicinal chemistry programs where ADME properties are being optimized, the target compound's balanced LogP and PSA profile makes it a more suitable starting scaffold for lead optimization compared to the more lipophilic reduced analog.
